molecular formula C14H19BrN4O B8216866 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide CAS No. 5520-62-7

1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide

Cat. No. B8216866
CAS RN: 5520-62-7
M. Wt: 339.23 g/mol
InChI Key: NGJJCCOIYXTGHI-UHFFFAOYSA-M
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Patent
US08697685B2

Procedure details

1-(2-oxo-2-phenylethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane bromide (3.3 g, 9.73 mmol) was suspended in a mixture of ethanol (50 mL) and hydrochloric acid (4.93 mL, 58.4 mmol) and heated at reflux in ethanol (50 mL) for 1.5 hours. The mixture was cooled to 0° C., filtered, and washed by ethanol (30 mL). The organic phase was evaporated to afford an HCl salt of the title compound (1.7 g) as a pale yellow solid. LC-MS (ES) m/z=136 [M+H]+.
Quantity
4.93 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br-].[O:2]=[C:3]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:4][N+:5]12CN3CN(CN(C3)C1)C2.[ClH:21]>C(O)C>[ClH:21].[NH2:5][CH2:4][C:3]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
[Br-].O=C(C[N+]12CN3CN(CN(C1)C3)C2)C2=CC=CC=C2
Name
Quantity
4.93 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed by ethanol (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 129.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.